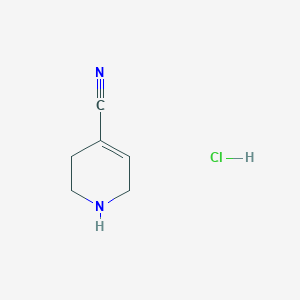

1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride

Overview

Description

“1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 1423028-00-5 . It has a molecular weight of 144.6 . The IUPAC name for this compound is 1,2,3,6-tetrahydro-4-pyridinecarbonitrile hydrochloride . The InChI code for this compound is 1S/C6H8N2.ClH/c7-5-6-1-3-8-4-2-6;/h1,8H,2-4H2;1H .

Physical and Chemical Properties This compound is a powder . The storage temperature for this compound is 4 degrees .

Scientific Research Applications

Synthesis and Dyeing Properties

1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride is a key intermediate in synthesizing various compounds with significant applications in dyes and pigments. Research demonstrates its utility in creating disperse dyes for polyester fabrics, showcasing the relationship between dyeing properties and dispersing agent concentrations. These dyes, derived from tetrahydropyridine-carbonitrile derivatives, offer excellent light and wash fastness, indicating potential for industrial textile applications (Al-Etaibi et al., 2013). Similarly, novel biologically active disperse dyes have been synthesized from tetrahydropyridine-carbonitrile, showing promising antimicrobial properties against various bacterial strains, suggesting a dual function in textiles as both colorants and antimicrobial agents (Ashkar et al., 2012).

Antimicrobial Activity

The tetrahydropyridine-carbonitrile framework has been utilized to synthesize azo pyridone disperse dyes, demonstrating not only applicability in dyeing polyester fabrics but also significant antimicrobial activity. This suggests their potential use in developing antimicrobial textiles, offering a novel approach to fabric treatment that could benefit healthcare and hygiene products by incorporating antimicrobial properties directly into fabric materials (Al-Etaibi et al., 2014).

Antioxidant and Biological Activity

Further extending its application, tetrahydropyridine-carbonitrile derivatives have been explored for their antioxidant activities. The synthesis of novel fused heterocyclic compounds derived from tetrahydropyrimidine demonstrates their potential as antioxidants. This opens pathways for the development of new pharmaceuticals and nutraceuticals aimed at combating oxidative stress-related diseases, indicating a broader biological significance beyond textile applications (Salem et al., 2015).

Spectroscopic and Structural Analysis

The structural and spectroscopic analysis of tetrahydropyridine-carbonitrile derivatives provides critical insights into their chemical behavior and properties. X-ray diffraction analysis offers a deeper understanding of their molecular structure, aiding in the development of more effective compounds for various applications, including materials science and medicinal chemistry (Jansone et al., 2007). This type of analysis is fundamental for tailoring the properties of these compounds to specific industrial or pharmaceutical applications.

Safety And Hazards

properties

IUPAC Name |

1,2,3,6-tetrahydropyridine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-5-6-1-3-8-4-2-6;/h1,8H,2-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAOYNOEWCAMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride | |

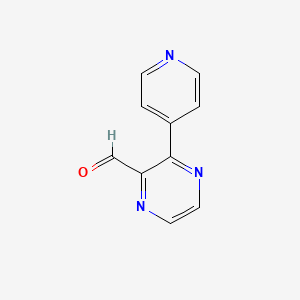

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B1433070.png)

![3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B1433074.png)